

## A Comparative Analysis of the Long-Term Safety Profiles of TUDCA and UDCA

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Tauroursodeoxycholic acid** (TUDCA) and Ursodeoxycholic acid (UDCA) are hydrophilic bile acids with established therapeutic benefits, primarily in the context of cholestatic liver diseases. While UDCA has a long history of clinical use and a well-documented safety profile, TUDCA is gaining increasing attention for its potential neuroprotective and broader cytoprotective effects. This guide provides an objective comparison of the long-term safety profiles of TUDCA and UDCA, supported by data from clinical studies, to inform research and drug development.

#### **Overview of Safety Profiles**

Both TUDCA and UDCA are generally considered safe and well-tolerated in long-term studies. The most commonly reported adverse events for both compounds are gastrointestinal in nature, with diarrhea being the most frequent. However, the extent of long-term safety data differs, with UDCA having a more extensive evidence base from decades of clinical use.

**Tauroursodeoxycholic Acid** (TUDCA) is regarded as safe in clinical trials lasting up to a year, and recent studies in neurodegenerative diseases are extending this timeframe to 18 months. [1][2] The primary side effect is mild, transient diarrhea.[1][2]

Ursodeoxycholic Acid (UDCA) has a well-established long-term safety record at standard therapeutic doses (13-15 mg/kg/day).[3] Diarrhea is the most common adverse effect, though it is typically mild and affects a small percentage of patients.[3] It is important to note that high



doses of UDCA (28-30 mg/kg/day) have been associated with an increased risk of severe adverse outcomes in patients with primary sclerosing cholangitis (PSC).[3][4]

# Quantitative Comparison of Adverse Events in Long-Term Studies

The following tables summarize the reported adverse events from key long-term clinical trials for TUDCA and UDCA.

Table 1: Adverse Events in a 54-Week, Randomized, Double-Blind, Placebo-Controlled Study of TUDCA in Amyotrophic Lateral Sclerosis (ALS)

| Adverse Event | TUDCA (2 g/day ) (n=17) | Placebo (n=17) |
|---------------|-------------------------|----------------|
| Mild Diarrhea | 2                       | 2              |
| Anorexia      | 0                       | 1              |

Data from the TUDCA-ALS pilot study. This study showed TUDCA to be well-tolerated with no significant differences in adverse events compared to placebo.[2]

Table 2: Adverse Events in a 24-Week, Randomized, Double-Blind, Comparative Study of TUDCA and UDCA in Primary Biliary Cholangitis (PBC)

| Adverse Event                             | TUDCA (750<br>mg/day) (n=98) | UDCA (750 mg/day)<br>(n=101) | p-value |
|-------------------------------------------|------------------------------|------------------------------|---------|
| Pruritus/Scratch (increase from baseline) | 0%                           | 8.57%                        | 0.023   |
| Comparable Overall Adverse Event Rates    |                              |                              |         |

This study demonstrated that TUDCA is as safe and efficacious as UDCA for the treatment of PBC over a 24-week period. Notably, TUDCA appeared to have a better profile regarding pruritus.[5][6][7]



Table 3: Commonly Reported and Rare Adverse Events Associated with Long-Term UDCA Therapy (Various Indications)

| Adverse Event Category                                 | Specific Adverse Event                                                                                  | Reported<br>Incidence/Comment                                                             |
|--------------------------------------------------------|---------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Common                                                 | Diarrhea                                                                                                | 2-9%[3]                                                                                   |
| Nausea                                                 | Infrequent                                                                                              |                                                                                           |
| Abdominal Discomfort                                   | Infrequent                                                                                              | _                                                                                         |
| Rare                                                   | Skin Reactions                                                                                          | Often attributed to excipients in the formulation[3]                                      |
| Decompensation of Cirrhosis                            | Reported in single cases of end-stage PBC[3]                                                            |                                                                                           |
| Associated with High Doses<br>(28-30 mg/kg/day) in PSC | Increased risk of cirrhosis,<br>varices, cholangiocarcinoma,<br>liver transplantation, and death        | [3][8]                                                                                    |
| Potential Signals from Pharmacovigilance Databases     | Interstitial lung disease,<br>pancytopenia, venous<br>obliterating liver disease, bile<br>duct stenosis | Identified in a real-world pharmacovigilance study, requiring further investigation[8][9] |

## **Experimental Protocols of Key Long-Term Safety Studies**

## TUDCA in Amyotrophic Lateral Sclerosis (ALS) - Phase II Study (NCT00877604)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 34 patients with ALS already receiving riluzole.



- Intervention: Participants were randomized to receive either TUDCA (1 g twice daily) or a placebo for 54 weeks, following a 3-month lead-in period.
- Safety Assessment: The incidence, severity, and type of adverse events were monitored throughout the study. Clinical laboratory findings were also assessed at regular intervals.[1]
   [10]

#### **TUDCA vs. UDCA in Primary Biliary Cholangitis (PBC)**

- Study Design: A 24-week, multicenter, randomized, double-blind, controlled study.
- Participants: 199 Chinese patients with PBC.
- Intervention: Patients were randomly assigned to receive either 250 mg of TUDCA three times a day with a UDCA placebo or 250 mg of UDCA three times a day with a TUDCA placebo.
- Safety Assessment: Adverse events were recorded at each follow-up visit. Laboratory tests for hematology and biochemistry were performed at baseline and at weeks 4, 12, and 24.[5] [6][7]

### Signaling Pathways and Mechanisms of Safety

The safety profiles of TUDCA and UDCA are intrinsically linked to their mechanisms of action, primarily their ability to modulate apoptosis and cellular stress signaling pathways.

Both TUDCA and UDCA are known to inhibit the mitochondrial pathway of apoptosis by preventing the translocation of Bax to the mitochondria, thereby reducing the release of cytochrome c and subsequent caspase activation.[11] They also mitigate endoplasmic reticulum (ER) stress, a key factor in various pathologies.[11]

Bile acids exert their effects through dedicated receptors, most notably the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). The differential activation of these receptors by TUDCA and UDCA may contribute to their distinct therapeutic and safety profiles. While both can influence these pathways, the precise downstream effects related to long-term safety are an active area of research. For instance,



excessive FXR activation can have metabolic consequences, while TGR5 activation is linked to various metabolic and inflammatory responses.

#### Simplified Bile Acid Signaling in Hepatocytes









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Melancholé: The Dark Side of Bile Acids and Its Cellular Consequences PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. Amyotrophic Lateral Sclerosis | A randomized double-blind clinical trial on safety and efficacy of tauroursodeoxycholic acid (TUDCA) as add-on treatment in patients affected by amyotrophic lateral sclerosis (ALS): the statistical analysis plan of TUDCA-ALS trial | springermedicine.com [springermedicine.com]
- 7. Frontiers | Tauroursodeoxycholic acid in patients with amyotrophic lateral sclerosis: The TUDCA-ALS trial protocol [frontiersin.org]
- 8. examine.com [examine.com]
- 9. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tauroursodeoxycholic acid in the treatment of patients with amyotrophic lateral sclerosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Long-Term Safety Profiles of TUDCA and UDCA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192484#comparing-the-safety-profiles-of-tudca-and-udca-in-long-term-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com